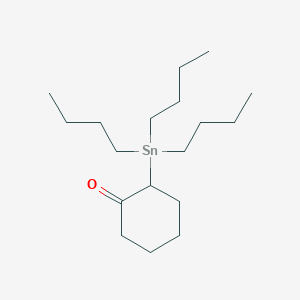
Cyclohexanone, 2-(tributylstannyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanone, 2-(tributylstannyl)- is an organotin compound that features a cyclohexanone moiety bonded to a tributylstannyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanone, 2-(tributylstannyl)- can be synthesized through the reaction of cyclohexanone with tributyltin hydride in the presence of a radical initiator. The reaction typically proceeds under mild conditions, often at room temperature, and requires a solvent such as toluene or hexane to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for Cyclohexanone, 2-(tributylstannyl)- are not well-documented, the general approach involves the use of tributyltin hydride and cyclohexanone under controlled conditions to ensure high yield and purity. The process may involve purification steps such as distillation or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 2-(tributylstannyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanone derivatives.
Reduction: Reduction reactions can convert the compound into cyclohexanol derivatives.
Substitution: The tributylstannyl group can be substituted with other functional groups through reactions such as Stille coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium catalysts are often employed in Stille coupling reactions to facilitate the substitution of the tributylstannyl group.
Major Products Formed
Oxidation: Cyclohexanone derivatives with various functional groups.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexanone derivatives depending on the substituent introduced.
Scientific Research Applications
Cyclohexanone, 2-(tributylstannyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Stille coupling reactions to form carbon-carbon bonds.
Medicine: May be used in the development of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexanone, 2-(tributylstannyl)- involves the formation of reactive intermediates through the cleavage of the tin-carbon bond. These intermediates can then participate in various chemical reactions, such as coupling or substitution, to form new compounds. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simple ketone with similar reactivity but lacks the tributylstannyl group.
Tributyltin Hydride: A reagent used in the synthesis of organotin compounds.
Cyclohexanol: The reduced form of cyclohexanone, often used in similar types of reactions.
Uniqueness
Cyclohexanone, 2-(tributylstannyl)- is unique due to the presence of the tributylstannyl group, which imparts distinct reactivity and allows for specific types of chemical transformations, such as Stille coupling. This makes it a valuable reagent in organic synthesis and various research applications.
Properties
CAS No. |
88928-38-5 |
|---|---|
Molecular Formula |
C18H36OSn |
Molecular Weight |
387.2 g/mol |
IUPAC Name |
2-tributylstannylcyclohexan-1-one |
InChI |
InChI=1S/C6H9O.3C4H9.Sn/c7-6-4-2-1-3-5-6;3*1-3-4-2;/h4H,1-3,5H2;3*1,3-4H2,2H3; |
InChI Key |
CXENYCUFNZHBLD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1CCCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


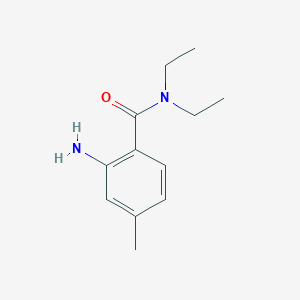
![N-[(trifluoromethyl)sulfonyl]glycine](/img/structure/B14150093.png)
![N-[4-(diethylamino)phenyl]-4-methoxy-1H-indole-2-carboxamide](/img/structure/B14150096.png)

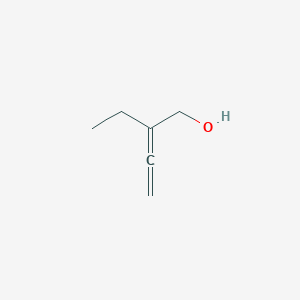
![5,8-Dibromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine](/img/structure/B14150107.png)

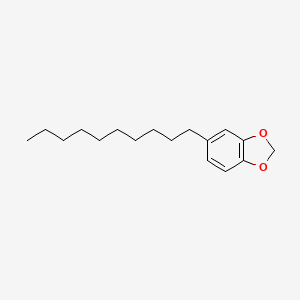
![9-[3,5-o-(1-Methylethylidene)pentofuranosyl]-9h-purin-6-amine](/img/structure/B14150116.png)
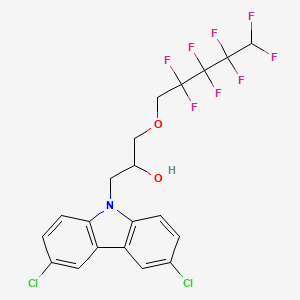


![2-[4-(2-Hydroxyethoxy)butoxy]ethanol](/img/structure/B14150126.png)
![N~1~-Ethyl-N~2~-[2-(ethylamino)ethyl]ethane-1,2-diamine](/img/structure/B14150131.png)
